![molecular formula C10H14N2OS B13161667 5-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13161667.png)
5-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde is a heterocyclic compound that contains both a thiophene ring and an azetidine ringThe compound’s molecular formula is C10H14N2OS, and it has a molecular weight of 210.30 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a condensation reaction involving a suitable sulfur-containing precursor.
Aldehyde Functionalization: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Dimethylamine in the presence of a suitable leaving group.
Major Products Formed
Oxidation: 5-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carboxylic acid.
Reduction: 5-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the dimethylamino group and the thiophene ring can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
5-(Dimethylamino)thiophene-2-carbaldehyde: Lacks the azetidine ring, which may affect its chemical reactivity and biological activity.
5-(Azetidin-1-yl)thiophene-2-carbaldehyde: Lacks the dimethylamino group, which may influence its solubility and interaction with biological targets.
Uniqueness
5-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde is unique due to the presence of both the azetidine and thiophene rings, along with the dimethylamino group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H14N2OS |
|---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
5-[3-(dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H14N2OS/c1-11(2)8-5-12(6-8)10-4-3-9(7-13)14-10/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
NSAAGBHXIHUDKR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CN(C1)C2=CC=C(S2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


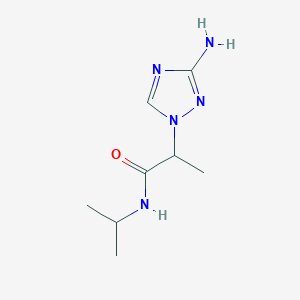
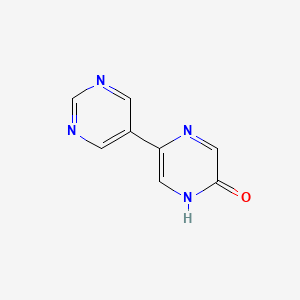
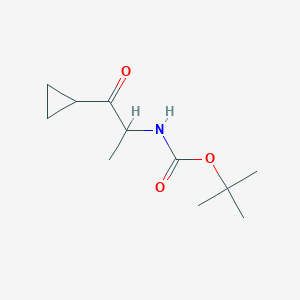
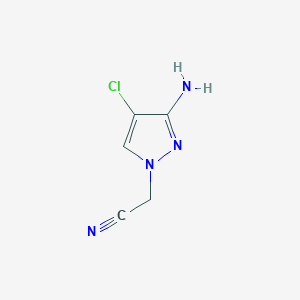
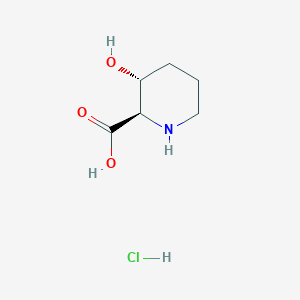
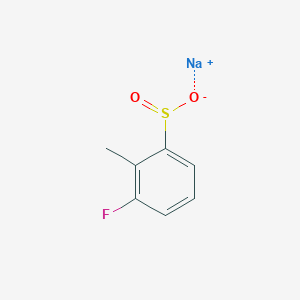
![Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13161606.png)
![4-{[1-(bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole](/img/structure/B13161614.png)

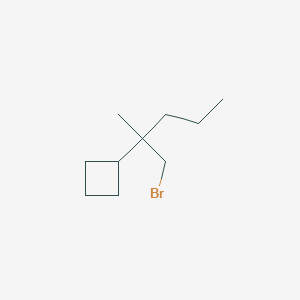
![7-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13161636.png)
![9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13161638.png)


